4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol
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Overview
Description
4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol is a chemical compound with the molecular formula C9H20O6 and a molecular weight of 224.25100 g/mol This compound is characterized by the presence of three hydroxy groups and a methoxymethoxy group attached to a butane backbone
Preparation Methods
One common method includes the reaction of butane-1,2,3-triol with methoxymethyl chloride in the presence of a base such as sodium hydroxide to form the methoxymethoxy derivative . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for hydroxy functionalities in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving glycerol derivatives.
Mechanism of Action
The mechanism of action of 4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxymethoxy group can also interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol is similar to other glycerol derivatives such as:
Butane-1,2,3-triol: Lacks the methoxymethoxy group and has different reactivity and applications.
4-(1H-indol-3-yl)butane-1,2,3-triol: Contains an indole group instead of the methoxymethoxy group, leading to different biological activities.
4-(6-aminopurin-3-yl)butane-1,2,3-triol: Contains an aminopurin group, which imparts unique properties and applications.
Properties
CAS No. |
667933-74-6 |
---|---|
Molecular Formula |
C9H20O6 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-[3-(methoxymethoxy)propoxy]butane-1,2,3-triol |
InChI |
InChI=1S/C9H20O6/c1-13-7-15-4-2-3-14-6-9(12)8(11)5-10/h8-12H,2-7H2,1H3 |
InChI Key |
JOFSSNITBRCVFT-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCCOCC(C(CO)O)O |
Origin of Product |
United States |
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